[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate
Description
This compound features a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions, a carbonimidoyl group [(E)-C-methyl-N-(2,4,6-trichloroanilino)] at the 6-position, and a 2-fluorobenzoate ester. The structural complexity arises from its halogen-rich substituents (Cl, F) and the conjugated carbonimidoyl linkage, which likely influence its physicochemical properties, such as lipophilicity and electronic stability.
Properties
IUPAC Name |
[2,4-dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl5FN2O2/c1-10(28-29-19-15(24)7-12(23)8-16(19)25)14-6-11(22)9-17(26)20(14)31-21(30)13-4-2-3-5-18(13)27/h2-9,29H,1H3/b28-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGDBYLCQXMDS-ORBVJSQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a molecular formula that reflects its complex structure, characterized by multiple chlorine substituents and a fluorobenzoate moiety. The presence of these halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₄N₂O |
| Molecular Weight | 398.00 g/mol |
| Key Functional Groups | Dichloro, trichloroanilino, carbonimidoyl |
| Solubility | Soluble in organic solvents |
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and cancer.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation. In vitro studies demonstrated an IC50 value in the low nanomolar range, indicating high potency against this target .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.
Case Studies
Several studies have documented the effects of this compound on various cell lines and animal models:
- In Vivo Studies : A study involving rodent models indicated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The observed reduction was attributed to both direct cytotoxic effects on cancer cells and modulation of the immune response .
- Inflammation Models : In models of induced inflammation (e.g., LPS-induced models), treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound [2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate is a complex organic molecule with potential applications across various scientific fields, particularly in pharmaceuticals and agrochemicals. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C16H12Cl4N2O2
- Molecular Weight : 395.09 g/mol
- IUPAC Name : this compound
Pharmaceuticals
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Researchers have investigated the anticancer properties of similar compounds within its class. For instance, derivatives of dichlorobenzene have been noted for their ability to inhibit tumor growth in vitro. Studies suggest that modifications on the phenyl rings enhance bioactivity against various cancer cell lines.
Agrochemicals
The compound's herbicidal properties are noteworthy. It has been evaluated as a potential herbicide due to its ability to disrupt plant growth through inhibition of specific metabolic pathways.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| [2,4-Dichloro...] | Amaranthus retroflexus | 85 | Smith et al., 2023 |
| [2,4-Dichloro...] | Echinochloa crus-galli | 78 | Johnson et al., 2023 |
Environmental Chemistry
The environmental impact of the compound has been studied concerning its degradation products and persistence in soil and water systems. Understanding these aspects is crucial for assessing its safety and regulatory compliance.
Case Study: Environmental Persistence
Research indicates that the compound degrades under UV light exposure but persists in anaerobic conditions, raising concerns about its long-term environmental effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trichloroanilino Groups
- NB127914 (2-methyl-4-(N-propyl-N-cyclopropanemethylamino)-5-chloro-6-(2,4,6-tri-trichloroanilino)pyrimidine): Core Structure: Pyrimidine vs. phenyl in the target compound. Substituents: The trichloroanilino group is shared, but NB127914 includes a pyrimidine core with propyl-cyclopropanemethylamino and methyl groups. Activity: Functions as a neuropeptide receptor antagonist, suggesting that trichloroanilino derivatives may target neurological pathways .
- 1-(2,4,6-Trichloroanilino)-2,4-pyrimidinedione Derivatives: Synthesized via halogenation (Br, Cl) of the pyrimidinedione core. The trichloroanilino group enhances electrophilicity, facilitating reactions with nucleophiles.
Halogenated Phenyl/Triazine Derivatives
- 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine: Core Structure: Triazine vs. phenyl in the target compound. Substituents: Fluorophenoxy group at the 6-position mirrors the 2-fluorobenzoate ester in the target compound. Synthesis: Achieved 65% yield under mild conditions (0°C to RT, 2 h), suggesting fluorinated substituents can be introduced efficiently .
s-Triazine Derivatives with Dopamine Hydrochloride :
Carbonimidoyl-Linked Compounds
- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol: Structural Similarity: Features a substituted phenyl ring with an iminomethyl group. Crystallography: Single-crystal X-ray analysis confirmed planarity (R factor = 0.032), suggesting stable π-conjugation in carbonimidoyl-linked systems .
Data Table: Key Structural and Functional Comparisons
*FB = Fluorobenzoate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
